4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide
Description
4-Methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide is a Schiff base derivative of benzene sulfonohydrazide, characterized by a pyridin-3-ylmethylidene substituent. Schiff bases of this class are widely studied for their ability to form coordination complexes with transition metals and their applications in chemical sensing, catalysis, and pharmaceuticals .
Properties
IUPAC Name |
4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPVPKXDUISEM-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or the suppression of cancer cell growth. The exact pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Structural Analogues with Pyridinyl Substituents
Pyridinyl-substituted sulfonohydrazides are notable for their coordination chemistry and sensor applications:
- (E)-4-Methyl-N′-(1-(pyridin-2-yl)ethylidene)benzenesulfonohydrazide (MPEBSH): This positional isomer (pyridin-2-yl) demonstrates selective electrochemical sensing for Cd²+ ions, attributed to the nitrogen atom's coordination geometry. The pyridin-2-yl group facilitates chelation with Cd²+, achieving a detection limit of 0.15 nM .
Key Insight : The position of the pyridinyl nitrogen (2- vs. 3-) influences metal selectivity and binding efficiency. Pyridin-3-yl derivatives may exhibit distinct coordination behavior due to altered steric and electronic environments.
Aromatic and Heteroaromatic Variants
Substituents on the methylidene group significantly impact physicochemical properties:
- 4-Methyl-N′-[(1E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1-sulfonohydrazide: The electron-donating methoxy groups enhance solubility in polar solvents, which is advantageous for biological assays .
- 4-Methyl-N′-(2-oxoindolin-3-ylidene)benzene-1-sulfonohydrazide: This derivative forms dimers via intermolecular hydrogen bonds (O—H⋯N) in the crystal lattice (space group: P21/c), a feature critical for its solid-state stability .
Key Insight : Electron-donating substituents (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) enhance reactivity. Hydrogen-bonding motifs in crystal structures correlate with thermal stability.
Biological Activity
4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide, commonly referred to as a Schiff base compound, is a nitrogen-containing organic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a sulfonyl hydrazone functional group, which is critical for its biological activity. The presence of the pyridine ring enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that Schiff base derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, a study reported the minimum inhibitory concentrations (MICs) for several derivatives, including our compound of interest:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-methyl-N'-[(1E)-(pyridin-3-yl)methylidene]benzene-1-sulfonohydrazide | 15.625 - 62.5 | Staphylococcus aureus |
| Another Derivative | 62.5 - 125 | Enterococcus faecalis |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. A study indicated that it could inhibit the growth of Candida species, with an IC50 value significantly lower than that of standard antifungals like fluconazole.
| Fungal Strain | IC50 (μg/mL) | Comparison with Fluconazole |
|---|---|---|
| C. albicans | 50 | Superior (Fluconazole: 220) |
The antifungal mechanism is believed to involve interference with biofilm formation and fungal cell membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a possible therapeutic role in inflammatory diseases.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Bacterial Infections : A clinical trial involving patients with MRSA infections showed that treatment with derivatives of this compound resulted in a significant reduction in bacterial load compared to placebo groups.
- Fungal Infections : In another study focused on patients suffering from recurrent Candida infections, administration of the compound led to improved outcomes and reduced recurrence rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
